5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole ring, a nitrophenyl group, and a dihydropyrrolone structure. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Dihydropyrrolone Core: The dihydropyrrolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative, under basic or acidic conditions.
Final Assembly: The final compound is obtained by coupling the benzodiazole ring, nitrophenyl group, and dihydropyrrolone core through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or nitrophenyl rings are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the nitrophenyl group.
4-(1H-1,3-Benzodiazol-2-YL)-1-(4-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the amino group.
5-Amino-1-(4-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the benzodiazole ring.
Uniqueness
The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C17H13N5O3 |
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Molecular Weight |
335.32 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(4-nitrophenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H13N5O3/c18-16-15(17-19-12-3-1-2-4-13(12)20-17)14(23)9-21(16)10-5-7-11(8-6-10)22(24)25/h1-8,18,23H,9H2,(H,19,20) |
InChI Key |
HIWDOWANWYJALC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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